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Ethyl beta-D-fructofuranoside

Cat. No.: B160367
CAS No.: 1820-84-4
M. Wt: 208.21 g/mol
InChI Key: KQQFKZUGBOQKLW-OOJXKGFFSA-N
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Description

Historical Context of Fructofuranoside Chemistry

The story of fructofuranosides is intrinsically linked to the history of carbohydrate chemistry. Fructose (B13574) itself was first discovered by the French chemist Augustin-Pierre Dubrunfaut in 1847. wikipedia.orgacs.org The name "fructose," derived from the Latin fructus (fruit), was later coined in 1857 by English chemist William Allen Miller. wikipedia.org

The foundational work that illuminated the structures of sugars, including fructose, was conducted by German chemist Emil Fischer between 1884 and 1894. acs.org His research established the stereochemistry of simple sugars and demonstrated the relationship between glucose, fructose, and mannose. acs.org The most prominent naturally occurring fructofuranoside is sucrose (B13894), a disaccharide composed of a glucose unit linked to a beta-D-fructofuranose unit. wikipedia.org The study of sucrose and its hydrolysis to glucose and fructose has been a cornerstone of biochemistry for over a century.

The synthesis of less common fructofuranosides, like the ethyl derivative, became a significant challenge and area of interest for organic chemists. Creating a specific glycosidic bond, particularly the β-linkage at the sterically hindered anomeric center of fructose, requires precise stereochemical control, driving the development of sophisticated synthetic methods. acs.orgacs.org

Significance of Ethyl beta-D-fructofuranoside in Academic Research

This compound holds significance in academic research for several reasons, spanning synthetic methodology, biotechnology, and natural product chemistry.

Synthesis and Purification Studies: The synthesis of this compound is a widely reported topic, often serving as a model reaction for glycosylation. chemfaces.com A common method is the invertase-catalyzed ethanolysis of sucrose, where the enzyme facilitates the transfer of the fructosyl group from glucose to ethanol (B145695). chemfaces.comcdnsciencepub.com However, this enzymatic approach typically yields a mixture containing the desired product along with residual sucrose, glucose, and fructose. chemfaces.com This has spurred further research into purification strategies. One novel method involves using the yeast Hansenula polymorpha, which selectively consumes the contaminating sugars (glucose, fructose, and sucrose) but is unable to hydrolyze the beta-fructofuranosidic bond of the ethyl glycoside. chemfaces.com This biopurification process allows for the isolation of pure this compound with high recovery. chemfaces.com

Beyond enzymatic methods, stereospecific chemical syntheses have been developed to achieve high yields of the β-anomer exclusively. acs.orgacs.org These advanced methods often involve using thioglycoside donors and an internal delivery approach to control the stereochemistry of the glycosidic bond formation. acs.orgacs.org

Natural Occurrence and Isolation: this compound has been identified as a naturally occurring compound in several plants. It has been isolated from the rhizome of Alisma orientalis and from wheat germ. nih.govtandfonline.comnih.gov It has also been reported in Clerodendrum mandarinorum and Brachystemma calycinum. nih.gov More recently, it was isolated for the first time from the genus Erythrina, specifically from the stem bark of Erythrina excelsa. researcher.lifetandfonline.com Furthermore, it has been identified as a novel byproduct formed by the yeast Wickerhamomyces anomala during the biotechnological purification of fructooligosaccharides (FOS). chemfaces.comresearchgate.net

Biological Activity: Recent research has highlighted the biological potential of this compound. A study on the compounds isolated from Erythrina excelsa demonstrated that it possesses significant antiradical and moderate antibacterial properties. researcher.lifetandfonline.com The compound showed good potential in scavenging the DPPH free radical and exhibited a very good reducing power in the Ferric Reducing Ability Power (FRAP) assay. researcher.lifetandfonline.com Its antibacterial activity was observed against several strains of bacteria, including Escherichia coli and Salmonella species. researcher.life Other research has noted that this compound shows positive anti-tumor cell migration effects in in vitro studies. biocat.com

Current Research Landscape and Future Directions

The study of fructofuranosides continues to be an active area of research. A significant trend is the use of biocatalysis in "Green Solvents" to produce novel fructosylated compounds. csic.esrsc.orgglicoenz.org While not focused specifically on the ethyl derivative, this research shows a broader interest in using enzymes like β-fructofuranosidases to create new molecules with potential applications in the food, cosmetic, and pharmaceutical industries. rsc.orgglicoenz.org The development of highly efficient and stereospecific chemical synthesis routes for β-fructofuranosides also remains a key objective in carbohydrate chemistry. acs.org

Future research will likely continue to explore the natural distribution of this compound and other related glycosides. The discovery of its presence and biological activity in plants like Erythrina excelsa suggests that it could be a more widespread natural product than previously thought, warranting further phytochemical screening of various plant species. researcher.lifetandfonline.com Investigating the mechanisms behind its observed anti-migration and antibacterial activities is another promising avenue for future studies. researcher.lifebiocat.com This could lead to a better understanding of its potential as a lead compound for further development.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1820-84-4 nih.gov
Molecular Formula C₈H₁₆O₆ nih.gov
Molecular Weight 208.21 g/mol nih.gov
IUPAC Name (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol nih.gov

| Synonyms | 2-O-Ethyl-β-D-fructofuranose, Ethyl β-D-fructofuranoside | jst.go.jp |

Table 2: Reported Biological Activities of this compound

Table 3: Compound Names Mentioned in the Article

Compound Name
5-hydroxymethyl-furaldehyde
L-(+)-Abrine
alpha-D-fructofuranose
beta-D-fructofuranose
beta-D-fructopyranose
Ethyl alpha-D-fructofuranoside
This compound
Fructose
Glucose
manninotriose
Mannose
raffinose
sitosterol 3-O-β-D-glucopyranoside
stachyose
stigmasterol 3-O-β-D-glucopyranoside
Sucrose
verbascose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O6 B160367 Ethyl beta-D-fructofuranoside CAS No. 1820-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFKZUGBOQKLW-OOJXKGFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation of Ethyl Beta D Fructofuranoside

Natural Sources of Ethyl beta-D-fructofuranoside

The presence of this compound has been documented across a diverse range of biological sources. Its discovery in these organisms underscores the varied metabolic pathways that can lead to its formation.

Plant-Based Origins

This compound has been isolated from several plant species, often as part of a complex mixture of carbohydrates and other secondary metabolites. Its identification in these plants is significant for phytochemical research and understanding plant metabolism.

The following table summarizes the plant-based sources where this compound has been identified:

Plant SpeciesFamilyPart of Plant
Phytolacca acinosaPhytolaccaceaeHerbs chemfaces.combiocrick.com
Alisma orientalisAlismataceaeRhizome tandfonline.comnih.govtandfonline.com
Clerodendrum mandarinorumLamiaceaeRoot Bark nih.govthieme-connect.complantaedb.com
Brachystemma calycinumCaryophyllaceaeNot specified nih.gov
Wheat Germ (Triticum sp.)PoaceaeGerm nih.gov
Diospyros kaki (Persimmon)EbenaceaeFruit researchgate.net
Nigella sativaRanunculaceaeSeeds researchgate.netnih.govfrontiersin.orgauckland.ac.nz

Research into the methanol (B129727) extract of the rhizome of Alisma orientalis led to the isolation of nine fructose-derived carbohydrates, including this compound. tandfonline.comnih.govtandfonline.com Similarly, a 70% ethanol (B145695) extract of the root bark of Clerodendrum mandarinorum yielded fourteen compounds, one of which was identified as 2-ethyl-β-D-fructofuranoside. thieme-connect.com The compound has also been reported in Brachystemma calycinum and the herbs of Phytolacca acinosa. chemfaces.combiocrick.comnih.gov Early research in 1964 also identified this compound in wheat germ. nih.gov More recent studies have found the compound in the seeds of Nigella sativa and noted its formation in ethanol extracts of Japanese persimmon (Diospyros kaki) fruits. researchgate.netresearchgate.netnih.govfrontiersin.orgauckland.ac.nz

Microbial Production as Byproduct

Certain yeast species are known to produce this compound as a byproduct of their metabolic processes, particularly during the enzymatic treatment of sugars.

The synthesis of this compound can occur through the invertase-catalysed ethanolysis of sucrose (B13894), a process that unfortunately results in a mixture of glucose, fructose (B13574), sucrose, and the desired ethyl glycoside. nih.govresearchgate.net The yeast Hansenula polymorpha (also known as Pichia angusta) has been utilized in a novel purification strategy. nih.govgoogle.com This yeast efficiently consumes the unwanted sugars (glucose, fructose, and sucrose) but is unable to hydrolyze this compound due to its intracellular alpha-glucosidase. chemfaces.comnih.gov

Another yeast, Wickerhamomyces anomala (formerly Pichia anomala), has also been identified as a producer of this compound. researchgate.netsemanticscholar.orgmdpi.com Specifically, the strain Wickerhamomyces anomala XS1, when used for the purification of fructooligosaccharides (FOSs), was found to form this compound as a byproduct. chemfaces.comresearchgate.netbiocrick.com This occurs as the yeast metabolizes monosaccharides in the FOS mixture. researchgate.net

Advanced Isolation and Purification Methodologies

The separation of this compound from complex mixtures, whether from plant extracts or microbial fermentations, requires sophisticated techniques to achieve high purity.

Chromatographic Techniques

Chromatography is a cornerstone of purification in this context. While various chromatographic methods are used in the initial separation of compounds from plant extracts, a specific technique has proven highly effective for purifying this compound from microbial production media. nih.govresearchgate.net

Mixed-Bed Ion Exchange Chromatography: This technique has been successfully employed to recover pure this compound from culture supernatants after the removal of contaminating sugars by Hansenula polymorpha. chemfaces.comnih.gov This method utilizes a resin that is a mixture of both strong acid cation and strong base anion exchangers. The process is effective for deionizing the sample, and in the case of the H. polymorpha supernatant, it yielded an impressive 86% recovery of pure this compound. chemfaces.comnih.govresearchgate.net

Biotechnological Approaches for Enhanced Purity

Biotechnological methods offer an elegant solution for purifying compounds by leveraging the specific metabolic capabilities of microorganisms.

To improve the efficiency and reusability of the purification process, yeast cells can be immobilized. This approach has been demonstrated with Wickerhamomyces anomala XS1 for the purification of fructooligosaccharides, a process during which this compound is generated.

In this system, cells of W. anomala XS1 are immobilized in calcium alginate. researchgate.netbiocrick.com When incubated with a fructooligosaccharide mixture, these immobilized cells selectively metabolize the monosaccharides. researchgate.net Research has shown this method can increase the purity of the FOS from 54.4% to 80.1% by metabolizing 93.6% of the monosaccharides, leaving the oligosaccharides and the byproduct, this compound. chemfaces.comresearchgate.netbiocrick.com A significant advantage of this system is its reusability; the immobilized yeast cells could be recycled for at least 10 batch treatments, consistently achieving FOS purities around 80%. chemfaces.comresearchgate.netbiocrick.com This makes the method a promising and cost-effective approach for large-scale applications. researchgate.netbiocrick.com

Selective Sugar Utilization by Microorganisms (e.g., Hansenula polymorpha for contaminating sugar removal)

The production of this compound, particularly through the enzymatic ethanolysis of sucrose, results in a complex mixture of carbohydrates. nih.govresearchgate.net This synthesis method, while effective, yields not only the target compound but also significant amounts of unreacted sucrose and the monosaccharides glucose and fructose. nih.govchemfaces.com The structural similarity of these sugars makes the purification of this compound a considerable challenge. Traditional separation techniques like chromatography are often laborious, difficult to implement on a large scale, and necessitate the use of organic solvents. nih.govbiocrick.com

To overcome these purification hurdles, a highly selective biotechnological approach utilizing the yeast Hansenula polymorpha (also known as Pichia angusta) has been developed. nih.govgoogle.com This method leverages the specific metabolic capabilities of the yeast to efficiently remove the contaminating sugars from the mixture.

Hansenula polymorpha is known to grow rapidly on glucose, fructose, and sucrose as carbon sources. nih.govmdpi.com However, the yeast is unable to hydrolyze and metabolize this compound. nih.govbiocrick.com This selectivity is attributed to the nature of its sucrose-metabolizing enzyme, an intracellular alpha-glucosidase, which does not act on the beta-fructofuranoside linkage of the ethyl glycoside. nih.gov

The purification process involves the aerobic cultivation of H. polymorpha in the crude sugar mixture obtained from sucrose ethanolysis. During this cultivation, the yeast consumes the glucose, fructose, and sucrose, effectively cleansing the mixture. nih.gov This leaves this compound as the sole remaining organic compound in the culture medium. nih.govchemfaces.com Following the removal of the yeast cells, highly pure this compound can be recovered from the supernatant with a high yield of 86% through mixed-bed ion exchange chromatography. nih.govresearchgate.net

Detailed Research Findings

Research into the metabolic characteristics of H. polymorpha supports its efficacy in this biopurification process. Studies have quantified the yeast's growth and consumption rates on various sugars.

Table 1: Growth Characteristics of Hansenula polymorpha on Different Sugars (Data derived from studies on the fermentation of various sugars by the yeast)

Sugar SubstrateMaximum Specific Growth Rate (μm) (h-1)Biomass Volumetric Productivity (Pb) (g·L-1h-1)
Glucose0.140–0.1750.185–0.483
Fructose0.121–0.1590.270–0.473

Source: Adapted from Fermentation of Sugar by Thermotolerant Hansenula polymorpha Yeast for Ethanol Production. mdpi.com

The data clearly indicates that H. polymorpha effectively metabolizes glucose and fructose, the primary contaminating monosaccharides in the synthesis mixture.

Table 2: Purification of this compound using Hansenula polymorpha

StageCompositionOutcome
Before Treatment (Post-ethanalysis)This compound, Glucose, Fructose, SucroseMixture requires purification. nih.gov
After Treatment (Aerobic cultivation with H. polymorpha)This compound (in supernatant)Complete removal of contaminating sugars. nih.gov
Final Recovery (Ion Exchange Chromatography)Pure this compound86% recovery yield. nih.govresearchgate.net

This microbial purification strategy represents an efficient and scalable alternative to traditional methods, highlighting the potential of applied microbiology in chemical synthesis and purification.

Synthesis and Derivatization of Ethyl Beta D Fructofuranoside

Enzymatic Synthesis and Biotransformation

Enzymatic routes provide efficient and specific pathways for the synthesis of ethyl beta-D-fructofuranoside, primarily through the catalytic action of invertase and fructosyltransferases on sucrose (B13894) in the presence of ethanol (B145695).

The synthesis of this compound via the invertase-catalyzed ethanolysis of sucrose is a well-documented method. nih.govchemfaces.com In this reaction, the enzyme invertase (β-fructofuranosidase, EC 3.2.1.26), typically sourced from yeast like Saccharomyces cerevisiae, cleaves the α-1,2-glycosidic bond in sucrose. wikipedia.org In an aqueous-alcoholic medium, the enzyme transfers the fructofuranosyl moiety to an acceptor molecule. While water leads to simple hydrolysis (producing glucose and fructose), the presence of ethanol allows it to act as a competing acceptor, resulting in the formation of this compound through a transfructosylation reaction. researchgate.net

A significant challenge in this process is the concurrent hydrolysis of sucrose, which leads to a product mixture containing not only the desired this compound but also glucose, fructose (B13574), and unreacted sucrose. nih.govchemfaces.com This complex mixture necessitates downstream purification. Chromatographic methods can be laborious and difficult to scale. chemfaces.com An innovative biological purification method involves using the yeast Hansenula polymorpha, which selectively metabolizes the contaminating sugars (glucose, fructose, and sucrose) but cannot hydrolyze this compound. nih.govchemfaces.com This process allows for the recovery of pure this compound from the culture supernatant with a high yield. nih.gov

Table 1: Summary of Invertase-Catalyzed Synthesis and Purification

Parameter Description Reference
Enzyme Invertase (β-fructofuranosidase) wikipedia.org
Substrate Sucrose nih.govchemfaces.com
Fructosyl Acceptor Ethanol researchgate.net
Primary Product This compound nih.gov
Byproducts Glucose, Fructose nih.govchemfaces.com
Purification Method Aerobic cultivation with Hansenula polymorpha to remove sugar contaminants. nih.govchemfaces.com
Final Recovery Yield 86% nih.govchemfaces.com

Fructosyltransferases (EC 2.4.1.9) and other enzymes with transfructosylating activity, such as levansucrases (EC 2.4.1.10), are also employed for the synthesis of alkyl fructosides. frontiersin.orgscielo.br These enzymes, belonging to glycoside hydrolase families GH32 and GH68, catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule. repositorioinstitucional.mxuea.ac.uk

When ethanol is present as the acceptor, this compound is formed. Levansucrases, which belong to the GH68 family, are often noted for providing higher synthesis yields for alkyl-β-D-fructofuranosides compared to the invertases of the GH32 family. repositorioinstitucional.mxplos.org Research on the synthesis of methyl β-D-fructoside using a recombinant levansucrase from Rahnella aquatilis demonstrated that increasing the concentration of the alcohol (methanol) and lowering the reaction temperature could achieve a yield of 70%. researchgate.net This principle highlights the potential for optimizing the synthesis of ethyl fructofuranoside by carefully controlling reaction parameters to favor the transfructosylation reaction over hydrolysis.

Biocatalysis using whole-cell or cell-wall preparations offers advantages such as enzyme stability and ease of separation from the reaction mixture. Cell wall preparations from the yeast Cryptococcus laurentii have been shown to effectively catalyze the formation of various β-D-fructofuranosides from sucrose. researchgate.net The enzymes within these preparations exhibit high stability and a broad substrate specificity, accepting a range of primary alcohols as the fructofuranosyl acceptor. researchgate.net

The chemical yield for the formation of these functionalized fructofuranosides varies depending on the specific alcohol used and the reaction conditions, with reported yields ranging from 3% to 38%. researchgate.net The use of Cryptococcus laurentii is also associated with the production of a thermostable extracellular invertase, which can be advantageous for industrial applications. sci-hub.se

Table 2: Synthesis Yields using Cryptococcus laurentii Cell Walls

Parameter Value Reference
Biocatalyst Cell wall preparations from Cryptococcus laurentii researchgate.net
Reaction Transfructosylation from sucrose to primary alcohols researchgate.net
Reported Yield Range 3% - 38% researchgate.net

Fructosyltransferases and Transfructosylation Reactions

Synthesis of this compound Derivatives

Further chemical modification of this compound can generate novel derivatives with potentially different properties. These modifications typically target the hydroxyl groups or the glycosidic bond itself.

The four free hydroxyl groups on the fructofuranosyl ring of this compound are primary sites for chemical functionalization. A standard method for derivatizing these positions is acetylation. Treatment of this compound with acetic anhydride (B1165640) in pyridine (B92270) results in the formation of its tetraacetate derivative, ethyl-1,3,4,6-tetra-O-acetyl-beta-D-fructofuranoside. cdnsciencepub.com

The regioselective modification of unprotected glycosides presents a significant chemical challenge due to the similar reactivity of the multiple hydroxyl groups. rsc.org Advanced catalytic methods are being developed to overcome this. These include the use of organotin compounds, such as dibutyltin (B87310) oxide, to form stannylene acetals that direct subsequent reactions like acylation or alkylation to specific hydroxyl groups. rsc.org Another approach is the selective oxidation of the primary hydroxyl group (at the C6 position) using catalysts like 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO). rsc.org While these modern techniques are generally applicable to glycosides, the peracetylation reaction remains a fundamental and documented method for the functionalization of this compound. cdnsciencepub.com

The glycosidic bond is a type of ether linkage that connects the ethyl group to the anomeric carbon (C2) of the fructose moiety. wikipedia.org Modification of this bond involves replacing the glycosidic oxygen atom with another heteroatom, such as sulfur, to create analogs like thioglycosides. wikipedia.org

The synthesis of such analogs typically involves a de novo approach rather than direct modification of the pre-formed O-glycoside. For instance, the synthesis of thio-analogs of sucrose has been achieved using an ethyl thioglycoside of fructose as a glycosyl donor. rsc.org In this strategy, a protected D-fructofuranosyl ethyl thioglycoside is reacted with a suitable acceptor molecule under the promotion of a thiophilic agent like dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). rsc.org This demonstrates a route to molecules with a thioether linkage at the anomeric position, representing a significant modification of the natural glycosidic bond. Such synthetic strategies allow for the creation of structural analogs of this compound where the oxygen atom of the glycosidic bond is replaced, leading to compounds with altered chemical stability and biological properties.

Synthesis of Oligosaccharide Structures (e.g., Levan (B1592505) and Inulin (B196767) structures)

The chemical synthesis of complex oligosaccharides such as those with levan and inulin structures presents a significant challenge due to the need for precise control over stereochemistry, particularly at the anomeric center of the fructose units. Levan-type oligosaccharides are characterized by β-(2→6) linkages, while inulin-type oligosaccharides possess β-(2→1) linkages. nih.govmicrobiologyresearch.orgacs.org The construction of these β-D-fructofuranosidic linkages is notoriously difficult in carbohydrate chemistry. researchgate.netrsc.org Researchers have developed strategies using thioglycoside donors derived from fructose to achieve stereospecific synthesis of these oligosaccharides.

A key approach involves the use of a specially designed fructofuranosyl thioglycoside donor, ethyl 6-O-acetyl-3-O-benzyl-1,4-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2-thio-beta-D-fructofuranoside. researchgate.netnih.gov This donor was engineered to facilitate the stereospecific formation of β-linkages and to permit subsequent chain elongation at the 6- and/or 1-positions. researchgate.netnih.gov The synthesis of levan and inulin disaccharides and trisaccharides was successfully accomplished using this donor in conjunction with methyl β-D-fructofuranoside acceptors.

The process, promoted by dimethyl(methylthio)sulfonium trifluoromethanesulfonate (B1224126) (DMTST), involves the glycosylation of specific hydroxyl groups on the acceptor molecule. researchgate.netnih.gov For the synthesis of the levanobiose structure, the donor was coupled with a methyl β-D-fructofuranoside 6-OH acceptor. researchgate.netnih.gov For the inulinobiose structure, a methyl β-D-fructofuranoside 1-OH acceptor was used. researchgate.netnih.gov These reactions yielded the protected methyl levanobioside and inulinobioside stereospecifically and in excellent yields. researchgate.netnih.gov

Further manipulation of the protecting groups on these newly formed disaccharides generated new acceptor molecules with free hydroxyl groups at the 6'- or 1'-positions. nih.gov These disaccharide acceptors were then coupled again with the original ethyl thioglycoside donor to produce the corresponding protected methyl levanotrioside and inulinotrioside in high yields. researchgate.netnih.gov Subsequent deprotection steps afforded the final methyl glycosides of levanotriose and inulinotriose, structures that had not previously been accessible through chemical synthesis. nih.gov

Table 1: Yields of Levan and Inulin Oligosaccharide Synthesis

Step Donor Acceptor Product Promoter Yield (%) Reference
Levanobiose Synthesis Ethyl thioglycoside donor (1.3 equiv) Methyl β-D-fructofuranoside 6-OH acceptor Protected methyl levanobioside DMTST 80 nih.gov, researchgate.net
Inulinobiose Synthesis Ethyl thioglycoside donor (1.3 equiv) Methyl β-D-fructofuranoside 1-OH acceptor Protected methyl inulinobioside DMTST 86 nih.gov
Levanotriose Synthesis Ethyl thioglycoside donor (1.0 equiv) Levanobioside 6'-OH acceptor Protected methyl levanotrioside DMTST 65 nih.gov
Inulinotriose Synthesis Ethyl thioglycoside donor (1.0 equiv) Inulinobioside 1'-OH acceptor Protected methyl inulinotrioside DMTST 67 nih.gov

Triazoline and Tetrazole Derivatives via 1,3-Dipolar Cycloaddition

The synthesis of heterocyclic compounds fused to carbohydrate scaffolds is an area of significant interest due to the potential for novel biological activities. The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings like triazolines and tetrazoles. anjs.edu.iq This methodology has been applied to fructofuranose derivatives to create new carbohydrate-based compounds.

The general strategy involves the preparation of a fructofuranosyl azide (B81097), which serves as the 1,3-dipole. This azide intermediate can then react with various dipolarophiles to yield triazoline derivatives or with nitriles to form tetrazoles. anjs.edu.iq Research in this area has utilized 1,3,4,6-tetra-O-benzoyl-β-D-fructofuranose as a starting material. This compound is first converted to a bromide at the anomeric position, which is then displaced by an azide nucleophile (e.g., sodium azide) to produce 1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide. anjs.edu.iq

The resulting fructofuranosyl azide is a versatile intermediate for 1,3-dipolar cycloaddition reactions. anjs.edu.iq Treatment of this azide with various activated alkenes (dipolarophiles) such as cinnamic acid, cinnamaldehyde, acrylic acid, acrylonitrile, and acrylamide (B121943) leads to the formation of a series of novel triazoline derivatives. anjs.edu.iq

Similarly, tetrazole derivatives can be synthesized from a fructofuranosyl precursor. This involves the creation of a cyano-sugar, such as 1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl cyanide. The reaction of this cyanosugar with arylsulfonyl azides initiates a cycloaddition reaction that yields the corresponding substituted tetrazole derivatives attached to the fructofuranose core. anjs.edu.iq While these syntheses start with a benzoylated fructofuranose, the principles of 1,3-dipolar cycloaddition demonstrate a viable pathway for creating analogous triazoline and tetrazole derivatives from an appropriately functionalized this compound precursor.

Table 2: Synthesis of Fructofuranosyl Triazoline Derivatives

Fructofuranosyl Azide Dipolarophile Product Type Reference
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide Cinnamic acid Triazoline derivative anjs.edu.iq
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide Cinnamaldehyde Triazoline derivative anjs.edu.iq
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide Acrylic acid Triazoline derivative anjs.edu.iq
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide Acrylonitrile Triazoline derivative anjs.edu.iq
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide Acrylamide Triazoline derivative anjs.edu.iq
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl azide Maleic anhydride Triazoline derivative anjs.edu.iq

Table 3: Synthesis of Fructofuranosyl Tetrazole Derivatives

Fructofuranosyl Cyanide Reagent Product Type Reference
1,3,4,6-tetra-O-benzoyl-β-D-fructofuranosyl cyanide Arylsulfonyl azides Tetrazole derivative anjs.edu.iq

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including carbohydrates like ethyl beta-D-fructofuranoside. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H-NMR Analysis of this compound and its Derivatives

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H-NMR spectrum exhibits characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons of the fructofuranosyl ring. acs.org

Derivatization of this compound, for instance by acetylation, leads to significant shifts in the proton signals. For example, in ethyl 1,3,4,6-tetra-O-acetyl-β-D-fructofuranoside, the protons adjacent to the newly introduced acetyl groups experience a downfield shift compared to the parent compound. The integration of the signals confirms the number of protons in each specific environment.

Table 1: Representative ¹H-NMR Chemical Shift Data

Compound Proton Chemical Shift (δ, ppm)
Ethyl 2-thio-β-D-fructofuranoside H-3, H-4, H-5, H-6, H-1', H-1'' 3.35-3.70 (m)
-OCH2CH3 2.65 (q, J=7.4 Hz)
-OCH2CH3 1.25 (t, J=7.4 Hz)
Ethyl 1,3,4,6-tetra-O-acetyl-β-D-fructofuranoside H-3, H-4, H-5, H-6 4.07-5.70 (m)
Acetyl (CH3) 1.98-2.06 (multiple s)

Note: Chemical shifts are dependent on the solvent and instrument frequency. The data presented are representative values.

13C-NMR Analysis of this compound and its Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. The anomeric carbon (C-2), being bonded to two oxygen atoms, resonates at a characteristic downfield shift (around 104 ppm). academicjournals.org The carbons of the ethyl group and the other carbons of the furanose ring appear at specific upfield regions. researchgate.net

Upon acetylation, the chemical shifts of the carbons bearing the acetyl groups (C-1, C-3, C-4, and C-6) are shifted, and new signals corresponding to the carbonyl and methyl carbons of the acetyl groups appear in the spectrum. rsc.org

Table 2: Representative ¹³C-NMR Chemical Shift Data

Compound Carbon Chemical Shift (δ, ppm)
Ethyl β-D-fructofuranoside C-2 ~104.8
C-3 ~77.5
C-4 ~75.9
C-5 ~82.1
C-6 ~63.4
C-1' ~62.9
-OCH2CH3 ~58.0
-OCH2CH3 ~15.5
Ethyl 1,3,4,6-tetra-O-acetyl-β-D-fructofuranoside C-2 ~104.0
C-3, C-4, C-5, C-6 ~62-80
Acetyl (C=O) ~170.0
Acetyl (CH3) ~20.5-21.0

Note: Chemical shifts are dependent on the solvent and instrument frequency. The data presented are representative values.

2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound and its derivatives. csic.es

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton connectivity within the furanose ring and the ethyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (like C-2) and for establishing the connectivity between different parts of the molecule, such as the linkage between the ethyl group and the anomeric carbon of the furanose ring. mdpi.com

The combined use of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure, confirming the identity and stereochemistry of this compound and its derivatives. csic.esresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed, confirming its molecular weight of 208.21 g/mol . nih.gov

Fragmentation patterns observed in the mass spectrum can also provide structural information. The fragmentation of this compound may involve the loss of the ethyl group, water molecules, or portions of the furanose ring, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of the molecule and its fragments with a high degree of confidence. rsc.org The analysis of derivatives, such as the tetra-O-methyl derivative of β-D-fructofuranoside, shows characteristic fragmentation patterns, including the loss of methoxymethyl radicals. aip.org

Table 3: Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (observed) Technique
[C8H16O6+Na]+ 231.0844 231.0839 ESI-MS

Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions.

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC is an essential tool for assessing its purity. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate the presence of impurities, which could include starting materials, byproducts from a synthesis, or degradation products.

The choice of the stationary phase (column) and mobile phase is crucial for achieving good separation. For polar compounds like carbohydrates, normal-phase or hydrophilic interaction liquid chromatography (HILIC) columns are often used. A common mobile phase consists of a mixture of acetonitrile (B52724) and water. nih.gov By comparing the retention time of the main peak with that of a known standard, the identity of this compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity, often found to be ≥98% for analytical standards. mlbio.cn

Table 4: HPLC Purity Assessment of this compound

Parameter Value
Column Shodex Asahipak NH2P-50 4E
Mobile Phase Acetonitrile:Water (75:25, v/v)
Detection Refractive Index (RI) or ELSD
Purity ≥98%

Note: HPLC conditions can be optimized for specific applications and instruments.

Biological Activities and Mechanisms of Action

Anticancer and Anti-tumor Effects

Research has indicated that Ethyl beta-D-fructofuranoside exhibits positive effects against the migration of tumor cells. biocat.comchemfaces.combiocrick.com While isolated from plants studied for their anti-tumor properties, such as Paris polyphylla var. yunnanensis, the specific cytotoxic contributions of this compound in these contexts were not fully detailed in the initial findings. researchgate.net Studies on Petiveria alliacea and Anemarrhena asphodeloides also identified the compound, though the primary anticancer activities were attributed to other constituents. researchgate.netmdpi.com The primary reported anti-tumor effect is its ability to inhibit cell migration, a critical process in cancer metastasis. biocat.comchemfaces.combiocrick.com

Antimicrobial and Antibacterial Activities

This compound has demonstrated measurable antimicrobial properties. Specifically, it has been shown to possess moderate antibacterial activity against several pathogenic bacterial strains. tandfonline.comtandfonline.comresearcher.life In a study involving the hydro-ethanolic crude extract of Erythrina excelsa stem bark, the isolated this compound was tested against various bacteria. tandfonline.comresearcher.life The compound exhibited inhibitory effects against Escherichia coli, Salmonella typhi, and Salmonella enterica, all with a Minimum Inhibitory Concentration (MIC) of 200 μg/mL. tandfonline.com The compound was also isolated from Petiveria alliacea, a plant known for its antimicrobial extracts, although the specific activity of the fructofuranoside from this source was not detailed. researchgate.net

Table 1: Antibacterial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli 200 μg/mL tandfonline.com
Salmonella typhi 200 μg/mL tandfonline.com
Salmonella enterica 200 μg/mL tandfonline.com

Immunomodulatory Effects

The compound has been identified as having significant immunomodulatory capabilities. Studies have shown that this compound can exert bidirectional regulatory effects on the immune system. nih.govresearchgate.net This regulation is achieved through the nuclear factor-κB (NF-κB) signaling pathway. nih.govcreative-biolabs.com In experiments using RAW 264.7 macrophage cells, this compound was found to enhance phagocytosis and modulate the release of cytokines and nitric oxide. nih.govresearchgate.netcreative-biolabs.com These findings suggest that the compound plays a role in both immunity and anti-inflammatory responses by influencing key cellular signaling pathways. nih.gov

Table 2: Observed Immunomodulatory Effects of this compound

Effect Cellular Model Mechanism Reference
Enhanced Phagocytosis RAW 264.7 Macrophages Activation of NF-κB pathway nih.govcreative-biolabs.com
Modulated Cytokine Secretion RAW 264.7 Macrophages Regulation of NF-κB pathway nih.govcreative-biolabs.com
Modulated Nitric Oxide (NO) Release RAW 264.7 Macrophages Regulation of NF-κB pathway nih.gov

Enzyme-Substrate Interactions

Beta-fructofuranosidase (commonly known as invertase) is a key enzyme in the metabolism of fructofuranosides. nih.gov This enzyme catalyzes the release of terminal non-reducing beta-D-fructofuranoside residues from substrates. nih.gov The synthesis of this compound is often achieved through the enzymatic action of invertase in a process called ethanolysis of sucrose (B13894). chemfaces.combiocrick.com In this reaction, the enzyme transfers a fructosyl moiety from sucrose to ethanol (B145695), forming the ethyl fructofuranoside. researchgate.net Conversely, the enzyme can also hydrolyze the compound. The efficiency of synthesis versus hydrolysis can be influenced by reaction conditions such as pH and temperature. researchgate.net

The metabolism of this compound has been observed in different microorganisms. During the purification of fructooligosaccharides (FOS) using the yeast Wickerhamomyces anomala, this compound was identified as a novel glycoside byproduct formed during the process. nih.gov This indicates that this yeast possesses metabolic pathways capable of synthesizing the compound. nih.gov In contrast, another yeast, Hansenula polymorpha (Pichia angusta), is unable to hydrolyze this compound. chemfaces.com This is because its sucrose metabolism relies on an intracellular alpha-glucosidase, which is not capable of cleaving the beta-fructofuranosidic bond of the ethyl glycoside. chemfaces.com This specificity allowed for a method to be developed where H. polymorpha is used to consume contaminating sugars (glucose, fructose (B13574), sucrose) from a mixture, leaving pure this compound behind. chemfaces.combiocrick.com

Interaction with Beta-fructofuranosidase

Potential as Precursor for Bioactive Molecules

This compound serves as a valuable intermediate or precursor in the synthesis of other molecules. As an alkyl glycoside, it is considered an interesting starting material for producing biodegradable surfactants. chemfaces.combiocrick.com Furthermore, its structure allows it to be a donor of the fructofuranosyl moiety in enzymatic reactions. For instance, β-fructofuranosidase can catalyze the transfer of the fructose group from a donor to an acceptor molecule like hydroxytyrosol (B1673988), resulting in the synthesis of novel fructosylated derivatives such as (3,4-dihydroxyphenyl)ethyl β-D-fructofuranoside. csic.esmdpi.com This demonstrates its potential as a building block for creating new bioactive compounds with potentially enhanced properties. mdpi.com

Relationship with Fructooligosaccharides (FOS) and Other Carbohydrates

This compound is a glycoside that can be formed during certain biotechnological processes involving fructooligosaccharides (FOS) and other sugars. Its emergence is often linked to enzymatic activities in the presence of ethanol and a fructose donor like sucrose.

Formation as Byproduct during FOS Purification

Fructooligosaccharides (FOS) are commercially produced by the enzymatic transfructosylation of sucrose. mdpi.com The resulting crude product is a mixture that contains not only the desired FOS (such as 1-kestose (B104855) and nystose) but also significant amounts of unreacted sucrose and the monosaccharide byproducts, glucose and fructose. frontiersin.orgresearchgate.net To increase the purity of FOS for use in functional foods and other applications, these residual monosaccharides and disaccharides must be removed. frontiersin.org

One promising and cost-effective purification method involves the use of microorganisms that can selectively metabolize the simple sugars (glucose and fructose) while leaving the FOS intact. nih.govresearchgate.net It is within this specific purification context that this compound has been identified as a novel byproduct. nih.govresearchgate.net

Detailed research has shown that when the yeast Wickerhamomyces anomala XS1 is used to purify a crude FOS syrup, it not only consumes the monosaccharides but also synthesizes this compound. nih.govresearchgate.net In a process where immobilized W. anomala cells were incubated with an FOS mixture, the yeast's metabolic activity successfully removed 93.6% of the monosaccharides. nih.gov This increased the FOS purity from 54.4% to 80.1%. nih.govresearchgate.net The formation of this compound was identified through analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchemfaces.com The yeast likely synthesizes this compound through a transfructosylation reaction, where a fructosyl group is transferred from a FOS molecule or sucrose to ethanol present in the fermentation medium.

Table 1: FOS Purification by Wickerhamomyces anomala XS1 and Byproduct Formation

ParameterInitial StateFinal StateReference
FOS Purity (% w/w)54.4%80.1% nih.govresearchgate.net
Monosaccharide Removal-93.6% nih.gov
Identified ByproductThis compound nih.govresearchgate.net

Role in Complex Carbohydrate Mixtures

This compound's role is primarily that of a constituent within complex carbohydrate mixtures generated during specific enzymatic processes. It does not typically occur naturally in significant amounts but is synthesized under conditions where a fructose donor, an enzyme with transfructosylation activity (like invertase or fructosyltransferase), and ethanol are present. chemfaces.com

The synthesis of this compound can also be achieved directly through the invertase-catalyzed ethanolysis of sucrose. chemfaces.com This process intentionally uses ethanol as an acceptor for the fructosyl group, but it invariably yields a complex mixture containing the desired this compound along with residual sucrose, glucose, and fructose. chemfaces.com This demonstrates its formation as part of a multi-component sugar solution.

In the context of industrial FOS production, the initial reaction mixture itself is complex. frontiersin.orgresearchgate.net Following the enzymatic conversion of sucrose, the syrup contains a variety of carbohydrates. The introduction of a purification step using yeast, such as W. anomala, adds another layer of complexity by introducing its own metabolic byproducts, including this compound. nih.gov Therefore, the "role" of this compound in these mixtures is that of a marker for specific enzymatic side reactions (transglycosylation to ethanol) occurring during the process.

Table 2: Typical Composition of Crude Carbohydrate Mixture after Enzymatic FOS Production from Sucrose

ComponentGeneral Function/OriginReference
Fructooligosaccharides (FOS)Primary desired product (e.g., 1-kestose, nystose) frontiersin.orgresearchgate.net
GlucoseByproduct of sucrose hydrolysis and transfructosylation frontiersin.orgresearchgate.net
FructoseByproduct of sucrose hydrolysis frontiersin.orgresearchgate.net
SucroseUnreacted substrate frontiersin.org
This compoundByproduct formed during specific purification steps (with yeast and ethanol) nih.govresearchgate.net

Compound Index

Metabolic Studies and Fate

Metabolism in Biological Systems

The metabolism of ethyl beta-D-fructofuranoside varies significantly across different biological kingdoms, from its origins in plants to its interactions with various microbes.

This compound has been identified and isolated from wheat germ. nih.gov Its presence suggests a role in the plant's carbohydrate metabolism, likely as an intermediate. The compound is formed from the reaction of ethanol (B145695) and fructose (B13574), both of which are naturally present in plant tissues. nih.gov Specifically, research points to its formation from D-fructose. nih.gov Further studies have also isolated this compound from the rhizomes of Alisma orientalis, alongside its alpha anomer, indicating its natural occurrence in the plant kingdom. nih.gov The biosynthesis in Alisma orientalis is thought to be part of the plant's carbohydrate metabolism. nih.gov Another related compound, n-pentyl-β-D-fructofuranoside, has been discovered in Dendranthema morifolium, suggesting that the formation of alkyl fructofuranosides is not limited to the ethyl group. jipb.net

The interaction of this compound with microbial metabolism is a key area of study, particularly in the context of industrial fermentation and food production.

Certain yeasts, such as Wickerhamomyces anomala, have been shown to produce this compound as a by-product during the selective utilization of fructooligosaccharides (FOSs) syrup. researchgate.net This yeast can metabolize monosaccharides in FOS mixtures, leading to an increased purity of the remaining FOS. chemfaces.com

Conversely, some yeasts are unable to metabolize this compound. For instance, Hansenula polymorpha can grow on glucose, fructose, and sucrose (B13894) but cannot hydrolyze this compound. chemfaces.com This is because the sucrose hydrolysis in this yeast is catalyzed by an intracellular alpha-glucosidase, which is inactive towards the beta-fructofuranoside linkage of the ethyl glycoside. chemfaces.com This property has been exploited for the purification of this compound from mixtures containing other sugars. chemfaces.com

In the context of more complex microbial environments like Baijiu fermentation, the production of various ethyl esters, including those derived from fructose, is crucial for the final flavor profile. researchgate.netsemanticscholar.org The metabolic activities of yeasts such as Pichia, Kazachstania, and Saccharomyces are central to the formation of these flavor compounds. researchgate.net While not directly mentioning this compound, the intricate microbial interactions highlight the potential for its formation and subsequent metabolism within such systems. researchgate.net The metabolism of fructose by intestinal bacteria like Weissella confusa and Lactobacillus fermentum also leads to the production of ethanol, a necessary precursor for the formation of ethyl fructosides. frontiersin.org

Metabolic Fate in Plants (e.g., Wheat Germ)

Enzymatic Hydrolysis and Product Formation

The enzymatic hydrolysis of this compound is a key reaction in its metabolic fate. This process typically involves the cleavage of the glycosidic bond, releasing ethanol and fructose. Invertase, an enzyme that commonly hydrolyzes sucrose to glucose and fructose, can also act on related fructosides. The hydrolysis of glucofructans by invertase indicates that the D-fructose units are in the furanose form and the glycosidic linkages are of the beta-type, which is consistent with the structure of this compound. cerealsgrains.org

The synthesis of this compound can be achieved through the enzymatic ethanolysis of sucrose using invertase. chemfaces.com This reaction, however, often results in a mixture of products.

Table 1: Products of Invertase-Catalyzed Ethanolysis of Sucrose chemfaces.com

Product
This compound
Glucose
Fructose
Sucrose (unreacted)

The enzymatic hydrolysis of related compounds provides further insight. For example, the hydrolysis of glucofructans yields D-glucose and D-fructose. cerealsgrains.org

Consideration of Isomerization and Tautomerization

The structure of this compound is related to the various isomeric and tautomeric forms of its parent sugar, fructose. Fructose in solution exists as an equilibrium mixture of several tautomers: β-pyranose, β-furanose, α-furanose, and α-pyranose, along with a small amount of the open-chain keto form. researchgate.net The formation of this compound specifically involves the β-D-fructofuranose tautomer.

The isomerization of glucose to fructose is a critical step in many biofuel production pathways, as fructose is more readily converted to furan (B31954) derivatives. researchgate.net This isomerization can be influenced by the solvent system. For instance, in a mixture of ethanol and DMSO-d6, the tautomeric distribution of D-fructose can be shifted, affecting the concentration of the β-furanose form. researchgate.net The conversion of glucose to fructose can be promoted by certain catalysts, which can also stabilize the β-D-fructofuranose tautomer, making it more available for reactions like the formation of ethyl fructosides. researchgate.net While direct studies on the isomerization and tautomerization of this compound itself are limited, the behavior of its parent molecule, fructose, provides a foundational understanding of the potential structural dynamics. pathbank.orgscribd.com

Advanced Research Applications and Potential

Biotechnological Applications

The biotechnological potential of ethyl beta-D-fructofuranoside is primarily centered on its role as a precursor in the synthesis of other valuable molecules and its application in environmentally friendly technologies.

This compound serves as a key intermediate in the enzymatic synthesis of a variety of glycosides and glycoconjugates. The enzymatic approach, particularly through transfructosylation reactions, offers a highly specific and efficient method for creating novel carbohydrate structures. frontiersin.orgnih.gov Enzymes such as β-fructofuranosidases and fructosyltransferases are instrumental in this process, catalyzing the transfer of the fructofuranosyl moiety from a donor like sucrose (B13894) to an acceptor molecule. frontiersin.orgnih.gov

The synthesis of this compound itself is often achieved through the invertase-catalyzed ethanolysis of sucrose. Current time information in Bangalore, IN.chemfaces.com However, this process typically results in a mixture of products, including glucose, fructose (B13574), and unreacted sucrose, necessitating complex purification methods. Current time information in Bangalore, IN.chemfaces.com An innovative purification strategy involves the use of the yeast Hansenula polymorpha (Pichia angusta), which selectively consumes the contaminating sugars (glucose, fructose, and sucrose) but is unable to hydrolyze this compound due to its intracellular α-glucosidase. Current time information in Bangalore, IN.chemfaces.com This biological purification method can yield pure this compound with high recovery rates. Current time information in Bangalore, IN.chemfaces.com

Furthermore, this compound can be a byproduct in processes aimed at purifying fructooligosaccharides (FOS). For instance, when using the yeast Wickerhamomyces anomala to metabolize monosaccharides from a FOS mixture, this compound has been identified as a novel glycoside formed during the process. nih.govresearchgate.net

The enzymatic synthesis of various fructofuranosides highlights the versatility of using different alcohols as acceptors in reactions catalyzed by β-fructofuranosidase. The yield of these reactions often depends on the structure of the alcohol acceptor.

Table 1: Enzymatic Synthesis of Alkyl β-D-fructofuranosides

Acceptor Alcohol Enzyme Source Donor Substrate Product Yield (%) Reference
Methanol (B129727) Saccharomyces cerevisiae invertase Sucrose Methyl β-D-fructofuranoside 40
Ethanol (B145695) Saccharomyces cerevisiae invertase Sucrose Ethyl β-D-fructofuranoside 18
n-Propanol Saccharomyces cerevisiae invertase Sucrose Propyl β-D-fructofuranoside 12
n-Butanol Saccharomyces cerevisiae invertase Sucrose Butyl β-D-fructofuranoside 9
Hydroxytyrosol (B1673988) Yeast invertase (Lactozym 3000 L) Sucrose Hydroxytyrosol β-D-fructofuranoside 19.5 researchgate.net

Alkyl glycosides, including this compound, are recognized as important intermediates in the production of biodegradable surfactants. Current time information in Bangalore, IN.chemfaces.com These sugar-based surfactants are gaining significant attention as environmentally friendly alternatives to conventional petroleum-based surfactants due to their low toxicity, high biodegradability, and synthesis from renewable resources. The structure of this compound, with its hydrophilic fructose head and a short hydrophobic ethyl tail, provides the basic amphiphilic character required for surface activity. While this compound itself has limited surfactant properties due to the short ethyl chain, it serves as a valuable precursor for the synthesis of longer-chain alkyl fructofuranosides with more pronounced surfactant capabilities. The enzymatic synthesis routes developed for this compound can be adapted to use longer-chain alcohols, paving the way for the production of a wide range of biodegradable surfactants.

Production of Glycosides and Glycoconjugates

Chemical Biology and Glycoscience Research

In the fields of chemical biology and glycoscience, this compound and its derivatives are valuable tools for investigating complex biological processes involving carbohydrates.

This compound serves as a useful probe for studying the specificity and activity of glycoside hydrolases, particularly fructosidases. researchgate.net Since many microorganisms produce enzymes capable of hydrolyzing sucrose, the resistance of this compound to hydrolysis by certain enzymes provides insight into their substrate specificity. For example, the inability of Hansenula polymorpha's intracellular α-glucosidase to cleave the β-glycosidic bond in this compound demonstrates the enzyme's specificity for the glucose moiety of sucrose. Current time information in Bangalore, IN.chemfaces.com

Derivatives of this compound can be synthesized to further probe enzyme active sites. By systematically altering the aglycone (ethyl group) or modifying the hydroxyl groups on the fructofuranose ring, researchers can map the steric and electronic requirements of an enzyme's active site. This information is crucial for understanding enzyme mechanisms and for designing specific inhibitors.

The metabolic fate of this compound in different organisms makes it a valuable tool for studying carbohydrate metabolism. wiley.commdpi.com As observed with Hansenula polymorpha, some yeasts can selectively metabolize glucose, fructose, and sucrose while leaving this compound untouched. Current time information in Bangalore, IN.chemfaces.com This differential metabolism allows researchers to trace specific metabolic pathways and to study sugar transport systems. For instance, the inability of an organism to utilize this compound can suggest the absence of a specific cell-surface hydrolase or a transporter capable of recognizing and internalizing this glycoside.

Ethyl β-D-fructofuranosides, particularly thio-derivatives, have proven to be excellent glycosyl donors in the chemical synthesis of complex oligosaccharides. acs.org The development of efficient chemoenzymatic strategies has further expanded the utility of fructofuranoside building blocks. escholarship.orgnih.gov These methods combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions to construct intricate carbohydrate structures. nih.gov

In these syntheses, a protected ethyl thio-β-D-fructofuranoside can be activated and coupled with a suitable acceptor to form a β-fructofuranosidic linkage, a key structural motif in many biologically important oligosaccharides. The choice of protecting groups on the donor and acceptor molecules is critical for directing the glycosylation to the desired position and for achieving high yields.

Table 2: Examples of Oligosaccharides Synthesized Using Fructofuranoside Donors

Fructofuranoside Donor Acceptor Resulting Oligosaccharide Structure Synthesis Type Reference
Benzylated ethyl 2-thio-β-D-fructofuranosides Various primary and secondary carbohydrate acceptors Disaccharides with α/β-mixtures of fructofuranosidic linkages Chemical acs.org
Benzoylated ethyl 2-thio-α,β-D-fructofuranosides Various primary and secondary carbohydrate acceptors Disaccharides with only α-linked fructofuranosides Chemical acs.org
Sucrose (as a source of fructofuranosyl moiety) Cellobiose O-β-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-α,β-D-fructofuranoside Enzymatic (β-fructofuranosidase) escholarship.org

Studies of Carbohydrate Metabolism

Food Science and Nutrition Research

In the realm of food science, this compound has been identified in processes related to food production and purification.

This compound has been identified as a naturally occurring compound in certain food products. For instance, it has been reported in Clerodendrum mandarinorum and Brachystemma calycinum. nih.gov Its presence has also been noted during the production of ethyl alcohol from plants of the Asteraceae family, which are rich in inulin (B196767), a polysaccharide of fructose. researchgate.net The synthesis of this compound can occur during the ethanolysis of sucrose, a process catalyzed by invertase, often resulting in a mixture that also contains glucose, fructose, and sucrose. chemfaces.com

The compound has also been found in wheat germ. nih.gov Furthermore, it is listed as a flavoring agent in some food industry applications. While specific details on its formation in alcohol extracts of fruits are not extensively documented in the provided search results, its synthesis from sucrose and ethanol suggests a potential for its formation during the fermentation or extraction processes of fruits where these components are present.

Fructooligosaccharides (FOS) are prebiotics with various health benefits. Their purification is a crucial step in their commercial production. Research has shown that during the purification of FOS from a mixture containing monosaccharides, this compound can be formed as a byproduct. researchgate.netnih.gov

A study utilizing the yeast Wickerhamomyces anomala to selectively metabolize monosaccharides from a FOS syrup resulted in an increase in FOS purity from 54.4% to 80.1%. researchgate.netnih.gov During this process, this compound was identified as a novel glycoside formed by the yeast. researchgate.netnih.gov This finding is significant as it highlights a potential transformation that can occur during FOS purification, which could have implications for the final product's composition.

Research Focus Key Findings Reference
FOS PurificationThe yeast Wickerhamomyces anomala increased FOS purity from 54.4% to 80.1%. researchgate.netnih.gov
Byproduct FormationThis compound was identified as a byproduct formed during the yeast-based purification of FOS. researchgate.netnih.gov

Role in Food Processing (e.g., Alcohol Extracts of Fruits)

Pharmaceutical and Biomedical Research

The potential of this compound extends into the pharmaceutical and biomedical fields, with research exploring its therapeutic properties.

Anti-tumor Activity: Several studies have indicated the potential of this compound and its derivatives as anti-tumor agents. Research on constituents from Ardisia Crenata identified ethyl-beta-D-fructopyranoside (a related compound) as having positive anti-tumor metastatic activities. nih.gov Another study on Paris polyphylla var. yunnanensis also isolated ethyl-alpha-D-fructofuranoside, which was investigated for its anti-tumor properties. nih.gov Furthermore, some sources explicitly state that this compound shows positive anti-tumor cell migration effects. chemfaces.combiocat.com Extracts of Moltkiopsis ciliata, containing β-D-fructofuranoside derivatives, have also shown cytotoxicity against cancer cell lines. tandfonline.com

Antioxidant Activity: The antioxidant potential of this compound has been a subject of investigation. A study on the hydro-ethanolic crude extract of Erythrina excelsa stem bark isolated ethyl-β-D-fructofuranoside and tested its antioxidant capacity. tandfonline.com The compound demonstrated good antiradical potential and a very good reducing power in the FRAP (Ferric Reducing Antioxidant Power) assay. tandfonline.comresearchgate.net In contrast, a study on tyrosol and hydroxytyrosol glycofuranosides found that tyrosol β-D-fructofuranoside displayed low scavenging and antioxidant activity. nih.gov Another study on Morinda citrifolia (Noni) fruits evaluated the antioxidant activity of its isolates, which included mthis compound. chemfaces.com

Therapeutic Application Research Finding Source Organism/Context Reference
Anti-tumorShowed positive anti-tumor metastatic activities.Ardisia Crenata nih.gov
Anti-tumorInvestigated for anti-tumor properties.Paris polyphylla var. yunnanensis nih.gov
Anti-tumorExhibits positive anti-tumor cell migration effects.Not specified chemfaces.combiocat.com
AntioxidantDemonstrated good antiradical potential and reducing power.Erythrina excelsa tandfonline.comresearchgate.net
AntioxidantDisplayed low scavenging/antioxidant activity.Synthetic (Tyrosol derivative) nih.gov

Emerging research points to the immunomodulatory effects of this compound. A study investigating the bioactive constituents of Nigella sativa seeds found that the monosaccharide derivative, ethyl-β-D-fructofuranoside, played a role in regulating immunity and anti-inflammatory responses. auckland.ac.nzresearchgate.net

The study demonstrated that ethyl-β-D-fructofuranoside, along with another derivative, could regulate the nuclear factor-κB (NF-κB) signaling pathway in macrophages. auckland.ac.nzresearchgate.netcreative-biolabs.com This regulation enhances phagocytosis and the secretion of cytokines, suggesting that this compound has the potential to be used as a dietary supplement for immunomodulation. auckland.ac.nzresearchgate.netcreative-biolabs.com Other research has also highlighted the immunomodulatory properties of various fructans and polysaccharides. jst.go.jpnih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings

Research into Ethyl beta-D-fructofuranoside has yielded significant insights into its synthesis, purification, and biological functions.

Synthesis and Purification: The creation of this compound can be approached through both chemical and enzymatic routes. The chemical synthesis of β-d-fructofuranosides is generally considered challenging. mdpi.comsemanticscholar.org However, stereospecific methods have been developed, notably through an internal acceptor delivery approach using thioglycoside donors, which can produce the β-linked fructofuranoside in high yields (76-85%). acs.orgacs.org

Enzymatic synthesis, a widely reported method, often involves the invertase-catalysed ethanolysis of sucrose (B13894). chemfaces.com A primary drawback of this method is the resulting mixture of glucose, fructose (B13574), sucrose, and this compound, which complicates purification. chemfaces.com Chromatographic purification from these mixtures is often laborious and difficult to scale up. chemfaces.com A significant breakthrough in this area has been the use of the yeast Hansenula polymorpha. This yeast can selectively metabolize the contaminating sugars (glucose, fructose, and sucrose), leaving behind pure this compound. chemfaces.com This biological purification method has been shown to recover the target compound with a high yield of 86%. chemfaces.com In other research, the yeast Wickerhamomyces anomala was found to produce this compound as a novel byproduct during the purification of fructooligosaccharides (FOS). chemfaces.comnih.govresearchgate.net

Biological Activities: this compound has demonstrated a range of interesting biological effects. It is considered a valuable intermediate for the production of biodegradable surfactants. chemfaces.com In the biomedical field, it has shown positive anti-tumor cell migration effects in in vitro studies. chemfaces.combiocat.com Furthermore, research on the compound isolated from Erythrina excelsa revealed good antiradical activity and moderate antibacterial properties against several strains of Escherichia and Salmonella. researcher.life

Table 1: Summary of Research on this compound Synthesis and Purification

Research Area Method/Technique Key Findings Citations
Chemical Synthesis Internal acceptor delivery with thioglycoside donors Stereospecific synthesis of the β-anomer in high yields (76-85%). acs.orgacs.org
Enzymatic Synthesis Invertase-catalysed ethanolysis of sucrose Produces a mixture of sugars including the target compound. chemfaces.com
Purification Yeast (Hansenula polymorpha) cultivation Selectively removes contaminating sugars (glucose, fructose, sucrose). chemfaces.com
Purification Yield Mixed-bed ion exchange chromatography post-yeast treatment 86% recovery of pure this compound. chemfaces.com
Byproduct Formation FOS purification with Wickerhamomyces anomala Identified as a novel glycoside byproduct. nih.govresearchgate.net

Table 2: Overview of Investigated Biological Activities of this compound

Activity Assay/Model Result Citations
Anti-tumor Cell migration effects (in vitro) Positive anti-migration effects observed. chemfaces.combiocat.com
Antiradical DPPH free radical scavenging Showed good antiradical potential (IC50 21.11 ± 0.53 μg/mL). researcher.life
Antioxidant Ferric Reducing Ability Power (FRAP) Exhibited very good reducing power (40 mg GAE/g). researcher.life
Antibacterial Activity against various bacteria Moderate activity against E. coli and Salmonella species (MIC of 200 μg/mL). researcher.life

| Industrial Intermediate | Precursor for surfactants | Identified as an interesting intermediate for biodegradable surfactants. | chemfaces.com |

Unanswered Questions and Emerging Research Avenues

Despite progress, many aspects of this compound remain to be explored. The existing research opens up several new avenues for investigation.

Mechanism of Action: The initial finding that this compound inhibits tumor cell migration is promising, but the underlying molecular mechanism is completely unknown. chemfaces.combiocat.com Future research should focus on identifying the specific cellular pathways and molecular targets affected by the compound.

Expanded Biological Profile: The current knowledge of its antibacterial and antioxidant activities is based on a limited number of studies. researcher.life A broader screening against a wider range of microbial pathogens and an in-depth investigation into its antioxidant capabilities in vivo are necessary. Exploring other potential bioactivities, such as anti-inflammatory or immunomodulatory effects, would also be a valuable pursuit.

Natural Occurrence and Role: Its identification in several plant species suggests it may have a specific physiological role. researcher.lifeambeed.comnih.gov Research into its natural biosynthesis pathways, distribution within these plants, and ecological function could provide new insights into plant biochemistry.

Optimized Biosynthesis: Current enzymatic methods often produce this compound as a byproduct or in complex mixtures. chemfaces.comnih.gov A significant research avenue is the development or engineering of enzymes and microbial strains for the direct, high-yield synthesis of the compound, which would circumvent the challenging purification steps.

Therapeutic Potential: The positive in vitro findings warrant preclinical studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound for its potential anticancer and antibacterial applications.

Q & A

Q. What are the established synthetic routes for Ethyl beta-D-fructofuranoside, and how do reaction conditions influence yield and stereochemical purity?

this compound is synthesized via glycosylation reactions using fructofuranosyl donors. A key method involves the use of a thiglycoside donor (e.g., ethyl 6-O-acetyl-3-O-benzyl-1,4-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2-thio-beta-D-fructofuranoside), which enables stereospecific beta-linkage formation. DMTST (dimethyl(methylthio)sulfonium triflate) is a common promoter for glycosylation, achieving yields >80% under optimized conditions (e.g., −40°C in anhydrous dichloromethane) . Post-synthetic deprotection steps (e.g., benzyl group removal via hydrogenolysis) are critical for isolating the final product. Reaction temperature, solvent polarity, and donor/acceptor ratios significantly impact stereochemical outcomes and purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the beta-D-fructofuranosyl configuration. Key signals include the anomeric proton (δ ~5.3–5.5 ppm, doublet) and characteristic fructofuranose ring carbons (C2: δ ~105 ppm, C3: δ ~82 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₈H₁₆O₆; theoretical 208.21 Da) and detects impurities (e.g., methylated byproducts).
  • Chromatography : HPLC with evaporative light scattering detection (ELSD) or LC-MS-ELSD (≥90% purity threshold) is used for quantification .

Q. What are the standard protocols for evaluating the anti-tumor cell migration activity of this compound?

The compound’s anti-migratory effects are typically assessed using transwell assays or scratch/wound-healing assays in cancer cell lines (e.g., MDA-MB-231 breast cancer cells). Key parameters include:

  • Dose-response curves (e.g., 10–100 μM concentrations in DMSO) .
  • Incubation time : 24–48 hours to observe inhibition of cell motility.
  • Control groups : Baseline migration rates (untreated cells) and solvent controls (DMSO ≤0.1%). Data analysis involves quantifying migrated cells via microscopy or fluorescence labeling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different tumor models?

Discrepancies may arise from variations in:

  • Cell line specificity : Epithelial vs. mesenchymal cancer cells may exhibit differential sensitivity due to metabolic or signaling pathway heterogeneity.
  • Experimental design : Differences in serum concentration (e.g., 2% vs. 10% FBS) can alter migration kinetics .
  • Compound stability : Degradation in aqueous media (e.g., hydrolysis of glycosidic bonds) may reduce efficacy over time. Recommendations :
  • Validate bioactivity using orthogonal assays (e.g., Boyden chamber + live-cell imaging).
  • Monitor compound stability via LC-MS during assays .

Q. What strategies improve the stereochemical control of this compound during enzymatic synthesis?

Beta-fructofuranosidases (EC 3.2.1.26) catalyze the hydrolysis and transglycosylation of beta-D-fructofuranosides. To favor synthesis over hydrolysis:

  • Use high substrate concentrations (e.g., 30% sucrose + ethyl alcohol) to drive equilibrium toward fructofuranoside formation.
  • Optimize pH (5.0–6.0) and temperature (50–60°C) to enhance enzyme processivity .
  • Employ immobilized enzymes (e.g., cross-linked enzyme aggregates) for reusability and stability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinities to target proteins (e.g., integrins or MMPs involved in cell migration) using software like AutoDock Vina.
  • QSAR models : Correlate structural features (e.g., substituents at C1 or C6) with anti-migratory activity to prioritize synthetic targets.
  • MD simulations : Assess conformational stability of glycosidic bonds under physiological conditions .

Methodological Considerations

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Powder form : Store at −20°C in desiccated, amber vials (stable for ≥3 years).
  • Solution form : Dissolve in anhydrous DMSO, aliquot, and store at −80°C (stable for ≥1 year). Avoid freeze-thaw cycles to prevent hydrolysis .

Q. How should researchers address solubility challenges in cell-based assays?

this compound has moderate aqueous solubility (predicted logP ~−1.5). For in vitro studies:

  • Prepare stock solutions in DMSO (≤10 mM) and dilute in culture media to maintain DMSO ≤0.1%.
  • Use cyclodextrin-based carriers (e.g., hydroxypropyl-beta-cyclodextrin) to enhance solubility without cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.